molecular formula C7H6N2 B1197152 5-Azaindole CAS No. 271-34-1

5-Azaindole

Katalognummer B1197152
CAS-Nummer: 271-34-1
Molekulargewicht: 118.14 g/mol
InChI-Schlüssel: SRSKXJVMVSSSHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaindole is a factor VIIa inhibitor and is also used as an intermediate for pharmaceutical applications . It is a structure that combines pyridine and pyrrole rings, providing an aromatic structure that can be considered as an indole bioisostere .


Synthesis Analysis

Azaindoles are synthesized from pyridine and pyrrole building blocks . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine . A [3+2] dipolar cycloaddition between nitriles and a 3,4-cyclopropanopiperidine followed by SeO(2) oxidation affords the target compounds in moderate to excellent yields .


Molecular Structure Analysis

The molecular formula of 5-Azaindole is C7H6N2 . The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives .


Chemical Reactions Analysis

The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases . A number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .


Physical And Chemical Properties Analysis

5-Azaindole is hardly soluble in water but soluble in methanol and chloroform . It has a molecular weight of 118.14 .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

5-Azaindole derivatives have been extensively studied for their role as kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and are implicated in various diseases, including cancer. The azaindole framework has contributed significantly to the generation of new therapeutic agents . The structural similarity of azaindoles to ATP allows them to compete for ATP-binding sites in kinases, making them effective inhibitors .

Drug Discovery and Medicinal Chemistry

The azaindole scaffold is a prominent feature in many biologically active compounds and has led to the development of several therapeutic agents for a variety of diseases . Its biochemical and biophysical properties make it a versatile core structure for medicinal chemistry, allowing for the modulation of drug properties such as solubility, lipophilicity, and pharmacokinetics .

Organic Synthesis

In organic synthesis, 5-Azaindole is used as a building block for constructing complex molecules. Its reactivity allows for various substitutions and modifications, enabling the synthesis of a wide range of compounds with potential biological activity . The development of novel synthetic strategies for azaindole derivatives has been a significant area of research .

Pharmaceutical Applications

5-Azaindole is an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with improved potency and selectivity . Its incorporation into drug molecules can lead to the creation of novel intellectual property space and optimization of drug properties .

Biochemical Research

The biochemical properties of 5-Azaindole, such as its ability to interact with various biological targets, make it a valuable tool in biochemical research . It is used to study the interaction of small molecules with proteins and other macromolecules, providing insights into the mechanisms of disease and potential therapeutic interventions .

Biophysical Studies

5-Azaindole’s biophysical properties, like its binding affinity and mode of interaction with biological macromolecules, are crucial for understanding its role in biological systems . These properties are essential for the design of azaindole-based compounds with desired biological effects .

Safety And Hazards

5-Azaindole causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a cool, dry place in a tightly closed container .

Zukünftige Richtungen

Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units . This review may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .

Eigenschaften

IUPAC Name

1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSKXJVMVSSSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181563
Record name 1H-Pyrrolo(3,2-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaindole

CAS RN

271-34-1
Record name 1H-Pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo(3,2-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(3,2-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This compound is prepared in a procedure similar to that described by J. R. Dormoy and A. Heymes in Tetrahedron, 1993, 49(14), 2885-2914. A stirred solution of 3-methyl-4-nitropyridine N-oxide (10.0 g, 65.0 mmol) and N,N-dimethylformamide diethyl acetal (14.5 g, 99 mmol) in DMF is placed in a preheated bath (90° C.) for 1.25 h, cooled and filtered. The filtercake is rinsed with a small amount of methanol and air-dried to give a purple-brown solid, 12.1 g. A portion of this solid (2.09 g, 10.0 mmol) is dissolved in ethanol (50 mL) and acetic acid (2 mL), treated with 10% palladium on carbon placed under 54 psi of hydrogen on a Parr shaker for 16 h and filtered through Celite. The filtrate is concentrated in vacuo and the concentrate is chromatographed (silica gel, 20:80 ethanol:EtOAc), followed by 50:50 ethanol:EtOAc as eluent) to afford the title 5-azaindole compound as a pink solid, 0.601 g (51% yield), identified by comparison of the NMR to literature (Can. J. Chem., 1969, 47, 3257).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
51%

Synthesis routes and methods II

Procedure details

To a suspension of (E)-N,N-dimethyl-2-(4-nitro-1-oxidopyridin-3-yl)ethenamine (400 mg, Step c) in methanol was added palladium on carbon (50 mg, 10% wet) and the reaction mixture was stirred under hydrogen atmosphere for 2 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to get 1H-pyrrolo[3,2-c]pyridine (98 mg, 44%) as off-white solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-tert-Butoxycarbonylamino-3-methylpyridine A solution of 4-tert-butoxycarbonylaminopyridine (10.0 g, 51.5 mmol) in tetrahydrofuran (150 ml) was cooled to -30° C. and n-butyllithium (45.3 ml, 2.5M in hexane, 113.3 mmol) was added at such a rate as to keep the temperature below -20° C. The mixture was stirred at 0° C. for 3 hours, the slurry cooled to -70° C. and a solution of methyl iodide (8.77 g, 61.8 mmol) in tetrahydrofuran (25 ml) added. The mixture was warmed to 20° C. and stirred for 1 hour. The mixture was quenched with water (100 ml) and extracted with ethyl acetate (2×100 ml). The combined ethyl acetate fractions were washed with saturated brine (100 ml), dried (Na2SO4), filtered and concentrated in vacuo. The crude product was chromatographed on silica gel (95% methylene chloride/5% methanol) and then swished in hot hexane to afford the title compound as a pale yellow solid; yield: 5.75 g (54%). mp 124°-126° C.; Analysis Found: C, 63.35; H, 7.72; N, 13.44. C11H16N2O2 : requires C, 63.44; H, 7.74; N, 13.45%; 1H NMR (CD2Cl1 /TMS) δ1.52 (9H, s), 2.22 (3H, s), 6.92 (1H, br.s), 7.97 (1H, d, J=5.6 Hz), 8.28 (1H, s), 8.33 (1H, d, J=5.6 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45.3 mL
Type
reactant
Reaction Step Two
Quantity
8.77 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 4-tert-butoxycarbonylamino-3-methylpyridine (step (a), 1.0 g, 4.8 mmol) in tetrahydrofuran (40 ml) was cooled to -40° C. and tert-butyllithium (8.0 ml 1.7M in pentane, 13.6 mmol) added at such a rate as to keep the temperature below -30° C. The dark orange mixture was stirred at -40° C. for 1 hour and then treated with dimethylformamide (0.56 ml, 7.2 mmol). The mixture was warmed to 20° C. and stirred for 1 hour. 5.5M hydrochloric acid (15 ml) was added and the mixture heated at 45°-50° C. for 1 hour. The mixture was cooled to 0° C., isopropyl acetate (25 ml) added and the whole neutralised with 5M sodium hydroxide (15 ml). The phases were separated and the aqueous layer was extracted with isopropyl acetate (25 ml). The combined organic fractions were washed with saturated brine (25 ml), dried (Na2SO4), filtered and concentrated, in vacuo, to residue. The crude product was purified by chromatography on silica gel (95% methylene chloride/5% methanol) to afford the title compound as an off-white solid; yield: 0.45 g (79%). mp. 108°-110° C. [Lit. mp 109°-110° C.].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaindole
Reactant of Route 2
5-Azaindole
Reactant of Route 3
5-Azaindole
Reactant of Route 4
5-Azaindole
Reactant of Route 5
5-Azaindole
Reactant of Route 6
5-Azaindole

Citations

For This Compound
506
Citations
S Okuda, M Robison - The Journal of Organic Chemistry, 1959 - ACS Publications
… 5-Azaindole itself was first prepared by Moller and Süs6 by a … and decarboxylation of the resulting 5azaindole-3-carboxylic acid… for 7azaindole3-9 afforded 5-azaindole in 21% yield. The …
Number of citations: 30 pubs.acs.org
MT Cash, PR Schreiner, RS Phillips - Organic & biomolecular …, 2005 - pubs.rsc.org
… The photophysical properties of 4-azaindole (4AI) and 5-azaindole (5AI) and their tautomers are characterized through computational and experimental methods. Both 4AI and 5AI …
Number of citations: 26 pubs.rsc.org
TK Adler, A Albert - Journal of medicinal chemistry, 1963 - ACS Publications
… 5-Azaindole and 6-azaindole are approximately 0.2 as potent as strychnine (which under … survival time after an interperitoneal injection of the LD95 dose of 5-azaindole was 8.2 min. (…
Number of citations: 34 pubs.acs.org
FM Hershenson - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
… A synthesis of 5-azaindole derivatives is described. This synthetic approach involves the … results in cyclization to yield the corresponding 5-azaindole. This approach has been used for …
Number of citations: 11 onlinelibrary.wiley.com
GR Clemo, GA Swan - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
THE preparation of derivatives of 6-and 7-azaindole by cyclisation of the appropriate acylamidopicolines has been described by Koenigs and Fulde (Bey., 1927, 60, 2lOG) and Clemo …
Number of citations: 16 pubs.rsc.org
JR Riggs, H Hu, A Kolesnikov, EM Leahy… - Bioorganic & medicinal …, 2006 - Elsevier
… In an attempt to apply the knowledge we have gained from our amidine fVIIa inhibitor parenteral program to an oral program, we began with our 5-amidinobenzimidazole scaffold …
Number of citations: 26 www.sciencedirect.com
B Frydman, SJ Reil, J Boned… - The Journal of Organic …, 1968 - ACS Publications
Discussion The key reaction for the synthesis of 4-azaindoles was the successful condensation of 2-methyl-3-nitropyridine (3) and of 6-methoxy-(1) and 6-benzyloxy-2-methyl-3-…
Number of citations: 24 pubs.acs.org
R Montecinos, F Diaz‐Wilson… - Journal of Physical …, 2019 - Wiley Online Library
… 5-azaindole-P5A system. Interestingly, despite the relatively lower incorporation of 5-azaindole … evidencing that the slight incorporation of 5-azaindole into P5A through pyrrole fragment. …
Number of citations: 1 onlinelibrary.wiley.com
H Hu, A Kolesnikov, JR Riggs, KE Wesson… - Bioorganic & medicinal …, 2006 - Elsevier
… In our effort to improve the potency and selectivity of the 5-azaindole series, we had identified substituted phenylureas as the optimal S1′ substitution. In the 5-azaindole series, the …
Number of citations: 34 www.sciencedirect.com
Y Han, W Dong, Q Guo, X Li, L Huang - European journal of medicinal …, 2020 - Elsevier
With some indoles and azaindoles being successfully developed as anticancer drugs, the design and synthesis of indole and azaindole derivatives with remarkable antitumor activity …
Number of citations: 100 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.